11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid
CAS No.: 106264-99-7
Cat. No.: VC20761933
Molecular Formula: C22H43NO3
Molecular Weight: 369.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106264-99-7 |
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Molecular Formula | C22H43NO3 |
Molecular Weight | 369.6 g/mol |
IUPAC Name | 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid |
Standard InChI | InChI=1S/C22H43NO3/c1-4-5-6-14-17-22(23-21(2,3)19-26-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h23H,4-19H2,1-3H3,(H,24,25) |
Standard InChI Key | WJUCIATYSCJYAM-UHFFFAOYSA-N |
SMILES | CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O |
Chemical Identity and Physical Properties
Compound Identification
11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid is also known as 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal. It is a complex organic molecule containing an oxazolidine ring system attached to a long carbon chain terminating in a carboxylic acid group. The compound is registered with CAS number 106264-99-7 and has been documented in chemical databases since at least 2005 . The molecular formula of this compound is C22H43NO3, indicating its composition of 22 carbon atoms, 43 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
Physical Properties
The physical properties of 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid are crucial for understanding its behavior in various experimental and biological contexts. The compound has a molecular weight of 369.6 g/mol . Its structure features a 4,4-dimethyl-1,3-oxazolidin group, which contributes significantly to its chemical reactivity and biological properties.
Table 1: Physical Properties of 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid
Structural Components
Synthesis and Production
Structural Analogues
Several structural analogues can provide insight into the synthetic approaches for 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid. For instance, compounds such as 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid, and 11-(1,3-Dioxoisoindolin-2-yl)undecanoic acid, which share similar structural features, have been documented and may follow comparable synthetic pathways . Understanding these related compounds can help in developing optimized synthetic routes for the target compound.
Biological Activities and Applications
Antimicrobial Activity
Comparative Analysis with Related Compounds
Structural Relationships
Table 2: Comparative Analysis of Related Compounds
Compound | CAS Number | Similarity Score | Key Structural Difference |
---|---|---|---|
11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid | 106264-99-7 | - | Reference compound |
4,4-Dimethyl-1,3-oxazolidin-2-one | 26654-39-7 | Not specified | Lacks hexyl and undecanoic acid chains |
11-(1,3-Dioxoisoindolin-2-yl)undecanoic acid | 4403-42-3 | 0.98* | Contains isoindoline instead of oxazolidine ring |
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid | 4443-26-9 | 0.98* | Shorter carbon chain (6 vs 11 carbons) |
5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid | 1147-76-8 | 0.98* | Shorter carbon chain (5 vs 11 carbons) |
*Similarity scores are referenced from search result and may be based on specific molecular fingerprinting methods not detailed in the source.
Structure-Activity Relationships
The structural features of 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid likely contribute to its biological activities in specific ways. The oxazolidine ring system, particularly with the 4,4-dimethyl substitution, may enhance stability and provide specific binding interactions with biological targets. The hexyl substituent at position 2 of the oxazolidine ring likely contributes to the compound's lipophilicity, potentially enhancing membrane permeation. Meanwhile, the undecanoic acid chain provides both lipophilicity and a terminal carboxylic acid group that can participate in hydrogen bonding and other interactions with biological targets.
Research Applications and Future Directions
Future Research Directions
Several promising research directions for 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid include:
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Detailed investigation of its mechanisms of action against bacteria and cancer cells
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Structure-activity relationship studies to develop more potent derivatives
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Exploration of its potential as a carrier molecule in drug delivery systems
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Investigation of potential synergistic effects with established antimicrobial or anticancer drugs
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Development of optimized synthetic routes for more efficient production
These research directions could significantly advance our understanding of this compound and potentially lead to valuable pharmaceutical applications.
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